molecular formula C15H19N5O3S2 B2930982 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235008-78-2

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2930982
CAS No.: 1235008-78-2
M. Wt: 381.47
InChI Key: HGVNZYXFOJBQJS-UHFFFAOYSA-N
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Description

“N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide” is a derivative of 4-methyl-1,2,3-thiadiazole . Thiadiazole derivatives have been widely studied due to their broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and antihypertensive activity .


Synthesis Analysis

The synthesis of thiadiazole derivatives involves the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .


Chemical Reactions Analysis

Thiadiazole derivatives are formed via reactions of hydrazonoyl halides with potassium thiocyanate . They can also be formed through reactions of N-benzylidenebenzo-hydrazonoyl chloride with potassium ethyl xanthate .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole led to the development of compounds with antimicrobial activities. The study explored various chemical reactions to synthesize heterocyclic compounds, demonstrating the potential of sulfonamide derivatives in creating effective antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Carbonic Anhydrase Inhibition for Cancer Therapy

Sulfonamides obtained from aminobenzolamide showed potent inhibitory activity against different carbonic anhydrase isozymes, including those associated with tumors, suggesting their potential as selective inhibitors for tumor-associated carbonic anhydrases. This research indicates the utility of sulfonamide derivatives in designing cancer therapies by targeting specific enzymes (Casey, Morgan, Vullo, Scozzafava, Mastrolorenzo, & Supuran, 2004).

Anticancer and Antimicrobial Heterocyclic Derivatives

The synthesis of novel heterocyclic sulfonamides showcased significant in-vitro anti-breast cancer and antimicrobial activities. Molecular docking studies suggested these compounds as suitable inhibitors against specific enzymes, highlighting their potential in cancer and antimicrobial therapy (Debbabi, Al-Harbi, Al-Saidi, Aljuhani, Abd El-Gilil, & Bashandy, 2016).

Novel Antiproliferative Agents

A study on N,N-dimethylbenzenesulfonamide derivatives revealed their antiproliferative activity against human breast cancer cells. This research supports the development of new therapeutic agents for cancer treatment, emphasizing the role of sulfonamide derivatives in inhibiting tumor cell proliferation (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Multifunctional Sulfonamide Derivatives for CNS Disorders

The design and synthesis of N-alkylated arylsulfonamides demonstrated their potential as multifunctional agents for treating complex diseases. This approach could pave the way for developing treatments for central nervous system disorders by leveraging the selectivity and polypharmacological profile of sulfonamide derivatives (Canale, Kurczab, Partyka, Satała, Słoczyńska, Kos, Jastrzębska-Więsek, Siwek, Pękala, Bojarski, Wesołowska, Popik, & Zajdel, 2016).

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-11-14(24-19-18-11)15(21)20-7-4-12(5-8-20)9-17-25(22,23)13-3-2-6-16-10-13/h2-3,6,10,12,17H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVNZYXFOJBQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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